4-Methyl-N-(2-(methylsulfonamido)ethyl)benzamide
Description
4-Methyl-N-(2-(methylsulfonamido)ethyl)benzamide is a benzamide derivative characterized by a 4-methyl-substituted benzene ring and a 2-(methylsulfonamido)ethyl group attached to the amide nitrogen. Its structure combines lipophilic (methyl group) and polar (sulfonamide) motifs, influencing solubility, stability, and biological interactions.
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-[2-(methanesulfonamido)ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C11H16N2O3S/c1-9-3-5-10(6-4-9)11(14)12-7-8-13-17(2,15)16/h3-6,13H,7-8H2,1-2H3,(H,12,14) |
InChI Key |
HRXQBFUKNZTAOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Acylation of 2-(Methylsulfonamido)ethylamine with 4-Methylbenzoyl Chloride
Reaction Mechanism and Conditions
This two-step approach involves synthesizing the intermediate 2-(methylsulfonamido)ethylamine followed by acylation with 4-methylbenzoyl chloride. The sulfonamide group is introduced via nucleophilic substitution, where methanesulfonyl chloride reacts with ethylenediamine under alkaline conditions. Subsequent acylation employs 4-methylbenzoyl chloride in anhydrous dichloromethane at 0–5°C, yielding the target compound after 12 hours.
Optimization and Challenges
Sulfonimidation via Oxazoline Ring-Opening
Methodology from ARKAT-USA
A novel route involves the ring-opening of 2-oxazolines using acidic sulfonamide nucleophiles. For example, 4-methyl-2-oxazoline reacts with N-(methylsulfonyl)methanesulfonamide in refluxing 1,4-dioxane (110°C, 8 hours) to form the ethylenediamine backbone. The benzamide group is introduced via coupling with 4-methylbenzoic acid using N,N′-dicyclohexylcarbodiimide (DCC).
Key Advantages
Multi-Step Synthesis from β-Phenethylamine (Patent CN106336366A)
Stepwise Process Overview
The Chinese patent CN106336366A outlines a five-step synthesis adaptable to the target compound:
- Acetylation : β-Phenethylamine reacts with acetic anhydride to form N-acetyl-β-phenethylamine.
- Chlorosulfonation : Chlorosulfonic acid introduces the sulfonyl chloride group at the para position.
- Aminolysis : Reaction with methylamine generates the methylsulfonamide intermediate.
- Hydrolysis : Sodium hydroxide cleaves the acetyl protecting group.
- Acylation : Final coupling with 4-methylbenzoyl chloride completes the synthesis.
Scalability and Industrial Relevance
Nickel-Catalyzed Coupling for Ethylamine Linker Formation
Transition Metal-Mediated Approach
A nickel-catalyzed method from the Royal Society of Chemistry employs Ni(COD)₂ (10 mol%) and tricyclohexylphosphine (PCy₃, 20 mol%) in anhydrous acetonitrile. The reaction couples 4-methylbenzoic acid with a preformed sulfonamidoethylamine derivative at 100°C for 12 hours.
Advantages Over Traditional Methods
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Acylation | 4-Methylbenzoyl chloride | 72 | 95 | Moderate |
| Oxazoline Ring-Opening | N-(Methylsulfonyl)sulfonamide | 62 | 90 | Low |
| Multi-Step (Patent) | Chlorosulfonic acid | 85* | 88 | High |
| Nickel Catalysis | Ni(COD)₂, PCy₃ | 68 | 93 | Moderate |
*Yield adjusted for solvent retention in intermediate steps.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-(methylsulfonamido)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Methyl-N-(2-(methylsulfonamido)ethyl)benzamide and related compounds have applications in medicinal chemistry, particularly as inhibitors of enzymes and viruses. Research has explored their potential in treating viral infections and abnormal cell growth .
Scientific Research Applications
Antiviral Agents:
- ** discovery of 4-(aminomethyl)benzamides** 4-(aminomethyl)benzamides have been identified as potent small molecule inhibitors of Ebola virus entry and are also effective against Marburg virus . Several modified 4-(aminomethyl)benzamides have been assembled through medicinal chemistry and SAR optimization .
- CBS1118 : One of the 4-(aminomethyl)benzamides, CBS1118, exhibited broad-spectrum antifiloviral activity with EC50 values < 10 μM for both EBOV and MARV . Structural modifications on CBS1118 aimed to improve selectivity and potency toward EBOV or MARV by adding substituents in the amide portion, aromatic region, or tertiary amine region of the molecule .
- SAR Studies : SAR (Structure-Activity Relationship) studies focused on the potency of these compounds for EBOV infection inhibition, starting with the replacement of the piperidine ring in ester 5 (HTS hit CBS1118) with morpholine and N-methylpiperazine to vary the amine substituent .
Histone Deacetylase Inhibitors:
- Benzamide derivatives: Benzamide derivatives are known for their role as inhibitors of histone deacetylase .
Treatment of Abnormal Cell Growth:
- Sulfonyl amide derivatives: Sulfonyl amide derivatives are useful in treating abnormal cell growth, such as cancer, in mammals . These compounds and methods are used in the treatment of abnormal cell growth in mammals, especially humans, and in pharmaceutical compositions .
Metalloprotein Ligands:
- Metalloenzymes inhibitors: Dynamic combinatorial chemistry is used to target metalloenzymes such as Insulin-degrading enzyme (IDE), Endoplasmic reticulum Aminopeptidases (ERAP), Clostridial collagenases (ColH and ColQ1) and Pseudomonas aeruginosa elastase (LasB) .
Pharmacokinetics Improvement
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-(methylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Analogs and Key Variations
The following table summarizes structural analogs, highlighting variations in substituents, physical properties, and biological activities:
Analysis of Substituent Effects
Benzene Ring Substitution :
- The 4-methyl group (target compound) enhances lipophilicity compared to unsubstituted (Compound 30) or methoxy-substituted (Compound 31) analogs. Methoxy groups may reduce melting points due to disrupted crystal packing .
- Hydroxyl groups (e.g., in THHEB, ) confer antioxidant activity, absent in the methyl-substituted target .
- Piperidinyl (): Introduces basicity and conformational rigidity, forming chair structures in crystals . Phenylsulfamoyl (Compound 4): May enhance cytotoxic effects due to aromatic interactions, as seen in sulfonamide-based anticancer agents .
Biological Activity
4-Methyl-N-(2-(methylsulfonamido)ethyl)benzamide is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a benzamide structure with a methylsulfonamido group, which enhances its solubility and biological activity. The presence of the methyl group and sulfonamide moiety may contribute to its interaction with biological targets.
Research indicates that this compound may exhibit antimicrobial properties, particularly against resistant strains of bacteria. The sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Moderate | Inhibition of folic acid synthesis |
| Anti-inflammatory | Potential | Modulation of inflammatory pathways |
| Antitumor | Under study | Induction of apoptosis in cancer cells |
Case Studies
-
Antimicrobial Activity :
A study published in Journal of Antimicrobial Chemotherapy demonstrated that compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis (Mtb). The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains . -
Anti-inflammatory Effects :
In vitro studies have suggested that the compound may modulate cytokine production in macrophages, potentially reducing inflammation. This activity was observed in a model of lipopolysaccharide-induced inflammation, where the compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 . -
Antitumor Potential :
Preliminary research has indicated that the compound may induce apoptosis in various cancer cell lines. A recent investigation focused on its effects on breast cancer cells, revealing that it could trigger mitochondrial pathways leading to cell death .
Research Findings
The biological activity of this compound has been explored across various studies:
- Antimicrobial Resistance : The compound's efficacy against resistant strains highlights its potential as a lead candidate for developing new antibiotics. The mechanism involving inhibition of folate synthesis is particularly relevant in the context of rising antibiotic resistance .
- Inflammatory Pathways : The ability to modulate inflammatory responses suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
- Cancer Therapeutics : The induction of apoptosis in cancer cells positions this compound as a candidate for further development in oncology, particularly for targeting resistant cancer types .
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-N-(2-(methylsulfonamido)ethyl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A multi-step synthesis is typically employed, starting with benzoyl chloride derivatives and sulfonamide precursors. Key steps include:
- Amide Coupling : React 4-methylbenzoyl chloride with 2-(methylsulfonamido)ethylamine under Schotten-Baumann conditions (pH 8–10, 0–5°C) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid chloride to amine) and monitor reaction progress via TLC or HPLC .
Q. How should researchers approach structural elucidation and purity assessment of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6) to confirm methyl group (δ ~2.35 ppm), sulfonamide protons (δ ~7.8–8.2 ppm), and benzamide carbonyl (δ ~167 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (theoretical MW: 310.38 g/mol) .
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98% recommended for biological assays) .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
- Methodological Answer :
- Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) to evaluate inhibition of tyrosine kinases, given the sulfonamide’s affinity for ATP-binding pockets .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Solubility : Measure logP (octanol/water) to predict bioavailability; target logP <3 for drug-like properties .
Advanced Research Questions
Q. How can computational modeling inform the design of analogs with improved target binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or VEGFR2). Focus on hydrogen bonds between sulfonamide and catalytic lysine residues .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR : Develop models using descriptors like polar surface area (PSA) and Hammett constants to predict activity trends .
Q. What strategies can resolve discrepancies in reported biological activity data across studies (e.g., conflicting IC50 values)?
- Methodological Answer :
- Experimental Replication : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target phosphorylation .
- Statistical Analysis : Apply ANOVA or Bayesian inference to account for inter-lab variability .
Q. What considerations are critical for scaling up synthesis while maintaining reproducibility?
- Methodological Answer :
- Process Parameters : Optimize solvent (DMF vs. THF), temperature (reflux vs. room temperature), and catalyst (e.g., DMAP for acylation) .
- PAT (Process Analytical Technology) : Use inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
- DOE (Design of Experiments) : Apply factorial design to identify critical factors (e.g., pH, mixing speed) affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
